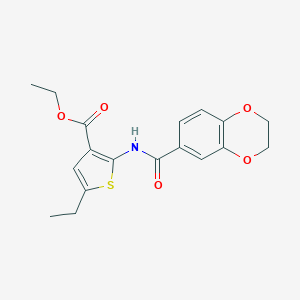
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzodioxine ring, a thiophene ring, and ester and amide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized by the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Formation of the Amide Bond: The amide bond is formed by reacting the benzodioxine derivative with an appropriate amine under peptide coupling conditions.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester and amide groups to alcohols and amines, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Substituted thiophene derivatives
Aplicaciones Científicas De Investigación
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparación Con Compuestos Similares
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate can be compared with similar compounds to highlight its uniqueness:
2,3-Dihydro-1,4-benzodioxine-6-carboxamide: Similar benzodioxine ring but lacks the thiophene and ester functionalities.
2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride: Contains the benzodioxine ring but has a carbonyl chloride group instead of the amide and ester groups.
N-(2-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide: Features a similar benzodioxine ring but with different substituents.
Propiedades
Número CAS |
312316-80-6 |
|---|---|
Fórmula molecular |
C18H19NO5S |
Peso molecular |
361.4g/mol |
Nombre IUPAC |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO5S/c1-3-12-10-13(18(21)22-4-2)17(25-12)19-16(20)11-5-6-14-15(9-11)24-8-7-23-14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,19,20) |
Clave InChI |
XHASPIQPOSWHTQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC |
SMILES canónico |
CCC1=CC(=C(S1)NC(=O)C2=CC3=C(C=C2)OCCO3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,5Z)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B388585.png)

![(4Z)-1-(3-CHLOROPHENYL)-2-(METHYLSULFANYL)-N-PHENYL-1,3-DIAZASPIRO[4.5]DEC-2-EN-4-IMINE](/img/structure/B388587.png)
![N-[(2E,5Z)-5-(2-fluorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B388591.png)
![5-amino-3-[1-cyano-2-(3,5-dibromo-2-isopropoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B388592.png)
![2-(4-isopropoxy-3-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388593.png)
![17-(1,3-Benzodioxol-5-yl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B388595.png)
![10a-{2-[4-(dimethylamino)phenyl]vinyl}-8,10,10-trimethyl-3,4,10,10a-tetrahydropyrimido[1,2-a]indol-2(1H)-one](/img/structure/B388596.png)
![4-[3-(Methylsulfanyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B388597.png)
![4-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B388598.png)




